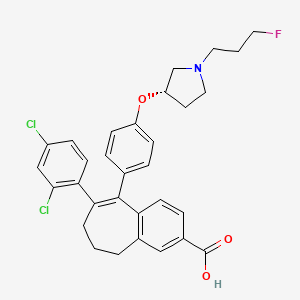
SCH-900822
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SCH-900822 is a potent and selective glucagon receptor antagonist.
Scientific Research Applications
Anti-Tumor Effects and Cancer Research
SCH 900105 (related to SCH-900822) in Oncology : A study demonstrated the efficacy of SCH 900105 (an anti-HGF IgG1 monoclonal antibody) in subjects with advanced solid tumors, highlighting its potential in cancer treatment. The HGF/c-Met pathway, crucial in tumorigenesis and metastasis, was targeted, showing favorable results in terms of safety and tolerability, with stable disease observed in several patients (Ramanathan et al., 2009).
Efficacy in Glioblastoma Models : SCH 900105, also known as AV-299, showed promising results in preclinical studies involving glioblastoma models. Its ability to neutralize HGF binding to c-Met and inhibit tumor growth and metastasis suggests potential applications in treating various human cancers, including glioblastoma (Meetze et al., 2009).
Pharmacokinetics and Bioavailability Studies
Pharmacokinetics of SCH 900518 : A study focused on the pharmacokinetics and bioavailability of SCH 900518, utilizing accelerator mass spectrometry for quantitative analysis. This research contributes to understanding the drug's behavior in the body, although it is not directly about this compound (Gao et al., 2011).
SCH 900567 as a TACE Inhibitor : Research on SCH 900567, an inhibitor of tumor necrosis factor-alpha converting enzyme, potentially relevant for treatments like rheumatoid arthritis. This showcases the broad range of research on SCH compounds in various therapeutic areas (Ren et al., 2014).
Alzheimer's Disease Treatment Research
- SCH 900229 in Alzheimer's Disease : A study on SCH 900229, a γ-secretase inhibitor, aimed to improve its aqueous solubility, demonstrating efforts to enhance the drug's properties for Alzheimer's disease treatment (Wu et al., 2016).
General Applications in Scientific Research
- SCH Program at the NSF : The Smart and Connected Health (SCH) program at the NSF, not directly related to this compound, provides insights into research challenges in health sciences, emphasizing the importance of interdisciplinary research in health-related fields (Chen et al., 2018).
properties
CAS RN |
1220894-09-6 |
|---|---|
Molecular Formula |
C34H43Cl2N7O2 |
Molecular Weight |
652.67 |
IUPAC Name |
4-[(1R)-1-[8-tert-Butyl-2-(3,5-dichlorophenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide |
InChI |
InChI=1S/C34H43Cl2N7O2/c1-32(2,3)14-13-27(21-7-9-22(10-8-21)30(44)37-20-28-39-41-42-40-28)43-31(45)29(23-17-25(35)19-26(36)18-23)38-34(43)15-11-24(12-16-34)33(4,5)6/h7-10,17-19,24,27H,11-16,20H2,1-6H3,(H,37,44)(H,39,40,41,42)/t24?,27-,34?/m1/s1 |
InChI Key |
QSZJSUYLKJZUKX-MTABRHERSA-N |
SMILES |
O=C(NCC1=NNN=N1)C2=CC=C([C@H](N3C(C(C4=CC(Cl)=CC(Cl)=C4)=NC35CCC(C(C)(C)C)CC5)=O)CCC(C)(C)C)C=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SCH900822; SCH 900822; SCH-900822 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



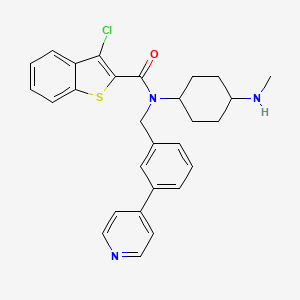

![Benzo[a]phenazin-5-ol](/img/structure/B610665.png)
![Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[2]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate](/img/structure/B610666.png)

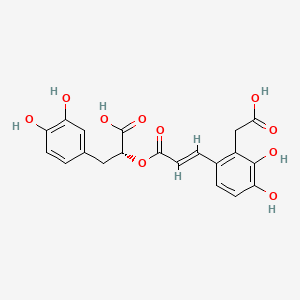
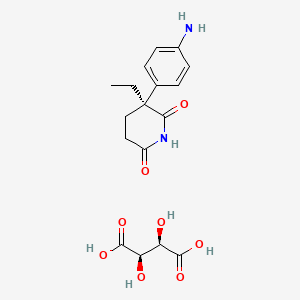
![N-[2-(Acetylthio)benzoyl]-beta-alaninamide](/img/structure/B610676.png)
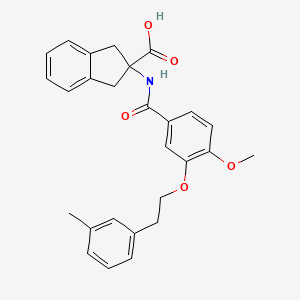
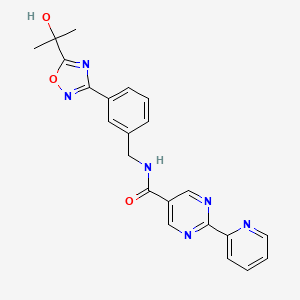
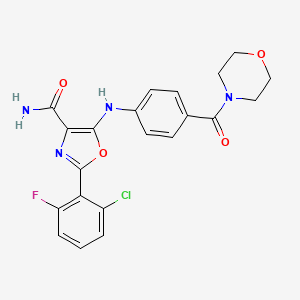
![(S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B610686.png)
